2,6-Dichloropyrimidine-4,5-diamine
Overview
Description
2,6-Dichloropyrimidine-4,5-diamine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3 of the ring. The specific compound of interest has two chlorine atoms substituted at the 2 and 6 positions of the pyrimidine ring and amino groups at the 4 and 5 positions.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the strategic functionalization of the pyrimidine ring to achieve desired biological activities. For instance, the synthesis of 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductases was achieved through reductive amination and nucleophilic displacement reactions . Similarly, the synthesis of 6-alkyl substituted-5-(4'-amino-phenyl)-pyrimidine-2,4-diamines was described as a rapid process yielding good yields without the need for chromatography, indicating the potential for efficient synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. X-ray diffraction studies have shown that pyrimidine rings are planar, with bond angles suggesting partial double-bond character within the ring . This planarity is important for the interaction of pyrimidine derivatives with biological targets. The crystal structure of pyrimidine-2,4-diamine acetone monosolvate revealed a nearly planar pyrimidine molecule, which forms hydrogen bonds in the crystal, affecting its stability and reactivity .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are essential for their biological function. For example, the reactivity of the pyrimidine ring allows for the formation of hydrogen bonds, as seen in the crystal packing of pyrimidine-2,4-diamine acetone monosolvate . The substitution patterns on the pyrimidine ring, such as chloro and amino groups, can significantly influence the compound's reactivity and its ability to bind to biological targets, as seen in the study of 2-amino-6-chloro-4-(N-methylpiperazino)pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, lipophilicity, and the ability to form hydrogen bonds, are critical for their biological activity and pharmacokinetic profile. Compounds with optimal lipophilicity and the ability to penetrate cells, as indicated by culture IC50/enzyme IC50 ratios, are more likely to exhibit potent biological effects . The presence of substituents such as chlorine can affect these properties, as seen in the synthesis and evaluation of various 2,4-diaminopyrimidines .
Scientific Research Applications
Synthesis and Anti-HIV Activity
2,6-Dichloropyrimidine-4,5-diamine has been used in the synthesis of compounds with potent anti-HIV activity. Notably, carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine (carbovir) emerged as a significant anti-HIV agent due to its high selectivity and ability to inhibit HIV infectivity and replication in T-cells at non-toxic concentrations (Vince & Hua, 1990).
Study of Tautomerism and Vibrational Spectra
Research involving 2,6-Dichloropyrimidine-4,5-diamine includes theoretical studies of its tautomers. One study investigated the tautomerism of 4,5-diamine-2,6-dimercaptopyrimidine, finding three energetically favored tautomers using FTIR spectroscopy and ab-initio HF/SCF and DFT calculations (Timm et al., 2008).
Development of Polyimides with High Thermal Stability
This compound has also been instrumental in synthesizing novel polyimides with high thermal stability. These polyimides showed high glass transition temperatures and excellent thermal stability, making them potentially useful in various industrial applications (Wang et al., 2008).
Amination Reactions for Derivative Synthesis
The amination of 2,4-dichloropyrimidine with polyamines has been studied, leading to the formation of macrocyclic compounds containing pyrimidine fragments. This research is crucial for synthesizing various pyrimidine derivatives (Kobelev et al., 2010).
Synthesis of Fluorescent Poly(pyridine-imide) Acid Chemosensors
2,6-Dichloropyrimidine-4,5-diamine has been used in creating novel fluorescent poly(pyridine-imide) acid chemosensors. These chemosensors can act as “off–on” fluorescent switchers for acids, demonstrating potential applications in chemical sensing technologies (Wang et al., 2008).
Safety And Hazards
The compound is classified under the GHS07 hazard category. The hazard statements associated with it are H315-H319, indicating that it can cause skin irritation and serious eye irritation6. Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection7.
Future Directions
The compound is a useful intermediate in the preparation of antiviral nucleoside analogues5. Therefore, future research could focus on optimizing its synthesis and exploring its potential applications in the development of new antiviral drugs.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the cited sources or consult a chemistry professional.
properties
IUPAC Name |
2,6-dichloropyrimidine-4,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N4/c5-2-1(7)3(8)10-4(6)9-2/h7H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVAQTIZGIIBCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286462 | |
Record name | 4,5-Diamino-2,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyrimidine-4,5-diamine | |
CAS RN |
130838-36-7 | |
Record name | 4,5-Diamino-2,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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